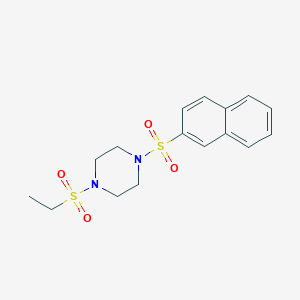![molecular formula C19H18ClFN2O3 B246929 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)
1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine, also known as CFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFPP is a piperazine derivative that has been synthesized using different methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has been reported to possess antidepressant and anxiolytic properties in animal models, making it a potential candidate for the treatment of depression and anxiety disorders. 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. In addition, 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has been reported to act as a dopamine D3 receptor antagonist, making it a potential candidate for the treatment of drug addiction.
Wirkmechanismus
The mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine is not fully understood, but it has been reported to act as a serotonin and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has also been reported to act as a dopamine D3 receptor antagonist, leading to a decrease in the release of dopamine in the brain. The combined effects of 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine on these neurotransmitter systems may contribute to its antidepressant and anxiolytic properties.
Biochemical and Physiological Effects
1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has been reported to have several biochemical and physiological effects in animal models. 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to an antidepressant effect. 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has also been reported to decrease the levels of dopamine in the brain, leading to a potential antipsychotic effect. 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for its target receptors. 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine is also relatively easy to synthesize, making it readily available for scientific research. However, 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has some limitations, including its potential toxicity and lack of information on its long-term effects. Further studies are needed to determine the safety and efficacy of 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine in humans.
Zukünftige Richtungen
There are several future directions for the scientific research on 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine. One potential direction is to investigate the potential of 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine as a treatment for depression and anxiety disorders in humans. Another potential direction is to investigate the potential of 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine as a treatment for drug addiction. Further studies are also needed to determine the safety and efficacy of 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine in humans and to investigate its long-term effects. Overall, 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine has shown promising results in scientific research and has the potential to be a valuable tool in various fields.
Synthesemethoden
1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine can be synthesized using different methods, including the reaction of 1-(4-chlorophenoxy)acetyl piperazine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-(4-chlorophenoxy)acetyl piperazine with 3-fluorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The synthesis of 1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the final product.
Eigenschaften
Produktname |
1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine |
|---|---|
Molekularformel |
C19H18ClFN2O3 |
Molekulargewicht |
376.8 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-1-[4-(3-fluorobenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H18ClFN2O3/c20-15-4-6-17(7-5-15)26-13-18(24)22-8-10-23(11-9-22)19(25)14-2-1-3-16(21)12-14/h1-7,12H,8-11,13H2 |
InChI-Schlüssel |
JQEXRGUZPCIGFF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F |
Kanonische SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)



![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)





![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)
